2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0911289
InChI:
InChI=1S/C18H20N4O3/c1-13-4-3-5-14(2)18(13)25-12-17(24)20-11-16(23)22-21-10-15-6-8-19-9-7-15/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,23)/b21-10-
SMILES:
CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2
Molecular Formula:
C18H20N4O3
Molecular Weight:
340.4 g/mol
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
CAS No.:
Cat. No.: VC0911289
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H20N4O3/c1-13-4-3-5-14(2)18(13)25-12-17(24)20-11-16(23)22-21-10-15-6-8-19-9-7-15/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,23)/b21-10- |
| Standard InChI Key | USTGQPFQHRSGSF-FBHDLOMBSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)N/N=C\C2=CC=NC=C2 |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NCC(=O)NN=CC2=CC=NC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator